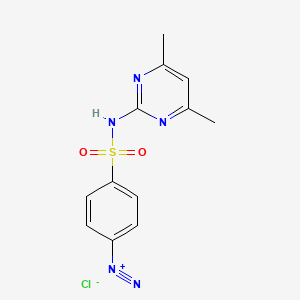
Sulfamethazinediazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamethazinediazonium, also known as this compound, is a useful research compound. Its molecular formula is C12H12ClN5O2S and its molecular weight is 325.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Antibacterial Properties
Sulfamethazinediazonium exhibits significant antibacterial activity. It is primarily used in the synthesis of novel antibacterial agents that target a range of bacterial infections. Research has shown that derivatives of sulfamethazine can inhibit the synthesis of dihydrofolic acid, which is crucial for bacterial growth .
Immunomodulatory Effects
Recent studies have indicated that this compound derivatives possess immunomodulatory properties. A series of amide derivatives synthesized from sulfamethazine have demonstrated potential in modulating immune responses, making them candidates for therapeutic strategies against inflammatory diseases .
Case Study: Synthesis and Efficacy
A study conducted on the synthesis of 37 amide derivatives of sulfamethazine revealed their effectiveness against various pathogens. These compounds were characterized using modern spectroscopic techniques, and their biological activities were evaluated, showing promising results in both antibacterial and immunomodulatory contexts .
Agricultural Applications
Veterinary Medicine
this compound is extensively used in veterinary medicine to treat gastrointestinal and respiratory infections in livestock. Its efficacy in these applications is attributed to its ability to suppress bacterial growth effectively .
Insecticidal Properties
The compound has been investigated for its insecticidal properties as well. Research indicates that certain derivatives can be used as innovative insecticides against agricultural pests such as the cotton leafworm (Spodoptera littoralis). The synthesis of heterocycles incorporating this compound has shown promising insecticidal activity .
Material Science Applications
Synthesis of Functional Materials
this compound compounds are also being explored for their potential in materials science, particularly in the development of functional materials through azocoupling reactions. These reactions can lead to the formation of azo dyes and other functional materials that have applications in various industries, including textiles and coatings .
Table 1: Antibacterial Efficacy of this compound Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Escherichia coli | 0.5 µg/mL |
| Derivative B | Staphylococcus aureus | 0.25 µg/mL |
| Derivative C | Klebsiella pneumoniae | 1 µg/mL |
Table 2: Immunomodulatory Activity of this compound Derivatives
特性
CAS番号 |
58064-76-9 |
|---|---|
分子式 |
C12H12ClN5O2S |
分子量 |
325.77 g/mol |
IUPAC名 |
4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]benzenediazonium;chloride |
InChI |
InChI=1S/C12H12N5O2S.ClH/c1-8-7-9(2)15-12(14-8)17-20(18,19)11-5-3-10(16-13)4-6-11;/h3-7H,1-2H3,(H,14,15,17);1H/q+1;/p-1 |
InChIキー |
CMPVWCQWBTVXKX-UHFFFAOYSA-M |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N)C.[Cl-] |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N)C.[Cl-] |
同義語 |
SDTFB sulfamethazinediazonium sulfamethazinediazonium tetrafluoroborate sulfamethazinediazonium, (14)C-labeled |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















